1-(1-Chlorobutan-2-yl)-4-fluorobenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12ClF |
|---|---|
Molecular Weight |
186.65 g/mol |
IUPAC Name |
1-(1-chlorobutan-2-yl)-4-fluorobenzene |
InChI |
InChI=1S/C10H12ClF/c1-2-8(7-11)9-3-5-10(12)6-4-9/h3-6,8H,2,7H2,1H3 |
InChI Key |
BMGFTGZBZOGLJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCl)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 1 1 Chlorobutan 2 Yl 4 Fluorobenzene
Reactivity of the Aryl Fluoride (B91410) Moiety
The carbon-fluorine (C-F) bond in aryl fluorides is the strongest single bond to carbon, making it generally unreactive. However, under specific conditions, this bond can be activated to undergo substitution or functionalization. The presence of the alkyl side chain, being a weak electron-donating group, renders the fluorobenzene (B45895) ring electron-neutral, which influences its reaction pathways.
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. The classic SNAr mechanism proceeds through a two-step addition-elimination sequence involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. frontiersin.org For this pathway to be facile, the aromatic ring typically requires strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to stabilize the negative charge of the intermediate. frontiersin.org
In the case of 1-(1-chlorobutan-2-yl)-4-fluorobenzene, the sec-butyl group is not a strong EWG. Therefore, traditional SNAr reactions with common nucleophiles under standard conditions are expected to be slow or require harsh conditions. The reaction is generally unfavorable for electron-neutral or electron-rich fluoroarenes. nih.gov
However, recent advancements have enabled SNAr on unactivated fluoroarenes. nih.gov Methods employing organic photoredox catalysis can facilitate the nucleophilic defluorination of electron-neutral fluoroarenes under mild conditions. nih.gov Another approach involves the use of organic superbases which can catalyze concerted SNAr reactions of aryl fluorides, irrespective of their electronic nature, by dually activating the aryl fluoride and the nucleophile. nih.gov
Table 1: Plausible SNAr Reactions of this compound with Various Nucleophiles (Hypothetical)
| Nucleophile (Nu-H) | Reagent/Catalyst | Product | Reaction Pathway |
|---|---|---|---|
| R-OH (Alcohol) | Strong Base (e.g., NaH) | 1-(1-Chlorobutan-2-yl)-4-alkoxybenzene | Traditional SNAr (requires harsh conditions) |
| R2NH (Amine) | Organic Superbase (e.g., t-Bu-P4) | N-Aryl-N,N-dialkylamine derivative | Catalytic Concerted SNAr nih.gov |
| Azole | Organic Photoredox Catalyst | N-Aryl-azole derivative | Cation Radical-Accelerated SNAr nih.gov |
This table is illustrative and based on general reactivity principles for electron-neutral fluoroarenes.
The activation and subsequent functionalization of the robust C-F bond is a significant area of research in organic chemistry. mdpi.com This transformation provides an alternative to SNAr for modifying the aromatic ring. These reactions often involve transition-metal catalysis or the use of strong main-group Lewis acids. mdpi.com
Transition-metal complexes, particularly those of nickel, palladium, and cobalt, have been shown to catalyze the transformation of C-F bonds. mdpi.com These catalytic systems can mediate cross-coupling reactions, borylation, or hydrodefluorination. For instance, a cobalt-catalyzed borylation of fluoroaromatics allows for the conversion of the C-F bond to a C-B bond, which is a versatile handle for further synthetic modifications. mdpi.com The activation of the C-F bond often requires specific ligands and reaction conditions and can sometimes be performed under aerobic conditions. mdpi.com
Another strategy involves the use of self-assembled molecular containers that can activate alkyl (sp3) C-F bonds under mild conditions, a principle that might be extended to aryl fluorides. frontiersin.org This method relies on the encapsulation of the substrate, leading to the cleavage of the C-F bond and the formation of a carbocationic intermediate. frontiersin.org
Transformations Involving the Alkyl Chloride Functional Group
The 1-chloro-sec-butyl side chain offers a different set of reaction possibilities, primarily centered around the reactivity of the C-Cl bond at a primary carbon atom, which is adjacent to a stereocenter and a benzylic-like position.
Nucleophilic substitution at the alkyl chloride is a probable transformation. The reaction can proceed via either an SN1 or SN2 mechanism, and the predominant pathway is influenced by the nucleophile, solvent, and temperature.
SN2 Pathway : The substrate has a primary alkyl chloride, which is sterically accessible, favoring the SN2 mechanism. This pathway involves a backside attack by the nucleophile in a single, concerted step, leading to an inversion of stereochemistry at the carbon bearing the chlorine. Strong, non-bulky nucleophiles and polar aprotic solvents promote the SN2 reaction.
SN1 Pathway : While the chloride is primary, the adjacent carbon is secondary and attached to an aromatic ring. This structure could potentially stabilize a carbocation intermediate through resonance, albeit weakly. If a primary carbocation were to form upon departure of the chloride, it would likely undergo a rapid 1,2-hydride shift from the adjacent tertiary carbon to form a more stable tertiary benzylic-like carbocation. This pathway would be favored by weak nucleophiles and polar protic solvents. However, the formation of a primary carbocation is generally energetically unfavorable.
The competition between SN1 and SN2 is a key consideration. For primary alkyl halides, the SN2 pathway is typically dominant.
Table 2: Predicted Outcome of Nucleophilic Substitution on the Alkyl Chloride Moiety
| Nucleophile | Solvent | Predominant Mechanism | Major Product |
|---|---|---|---|
| OH- (strong) | Acetone (aprotic) | SN2 | 1-(4-Fluorophenyl)butan-2-ol |
| I- (strong) | DMF (aprotic) | SN2 | 4-Fluoro-1-(1-iodobutan-2-yl)benzene |
| H2O (weak) | Water (protic) | SN1 (possible, via rearrangement) | 1-(4-Fluorophenyl)butan-2-ol and other isomers |
This table presents expected outcomes based on general principles of nucleophilic substitution reactions.
In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction to form alkenes. This reaction, known as dehydrohalogenation, typically follows the E2 mechanism, which is a concerted process. quora.com
The base abstracts a proton from a carbon atom beta to the carbon bearing the chlorine (the β-carbon). In this molecule, there are two different β-hydrogens: one on the methyl group (C3) and one on the methylene (B1212753) group (C1). According to Zaitsev's rule , the major product will be the more substituted, and therefore more stable, alkene. doubtnut.com Thus, removal of a proton from the C1 methylene group is expected to be the major pathway, yielding (Z)- and (E)-1-(4-fluorophenyl)but-1-ene. Removal of a proton from the C3 methyl group would lead to the less substituted 2-(4-fluorophenyl)but-1-ene as the minor product (Hofmann product). The use of a bulky base, such as potassium tert-butoxide, can increase the proportion of the Hofmann product due to steric hindrance. msu.edu
The E1 mechanism is a less likely pathway, as it would require the formation of a primary carbocation, but could compete under conditions that favor SN1 reactions (e.g., weak base, polar protic solvent). libretexts.org
The C-Cl bond in the alkyl side chain can also undergo homolytic cleavage to form a radical intermediate. Free radical chlorination of alkanes is a well-known process, and similar principles can be applied here. doubtnut.com For instance, further chlorination could occur at other positions on the alkyl chain under radical conditions (e.g., using Cl2 with UV light).
The position of the chlorine atom, being adjacent to a phenyl ring, makes the C-Cl bond susceptible to activation by various reagents, including some transition metal catalysts, which could lead to cross-coupling reactions.
Reactivity at the Chiral Center and Stereochemical Outcomes
The stereochemical outcome of reactions at the chiral center of this compound is highly dependent on the reaction mechanism, which in turn is influenced by the reaction conditions such as the nucleophile, solvent, and temperature. The two primary nucleophilic substitution pathways, SN1 and SN2, lead to distinct stereochemical results.
Nucleophilic substitution reactions are fundamental transformations for secondary alkyl halides like this compound. The stereochemical course of these reactions, leading to either retention or inversion of configuration at the chiral center, is a direct consequence of the operative reaction mechanism.
The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group (chloride). This concerted, single-step process forces the stereochemistry at the chiral center to invert. utexas.edu For instance, if the (S)-enantiomer of this compound reacts with a strong nucleophile, such as hydroxide (B78521) ion (OH⁻), in a polar aprotic solvent, the product, 1-(4-fluorophenyl)butan-2-ol, would predominantly have the (R)-configuration. chegg.com This inversion of configuration is a hallmark of the SN2 pathway. utexas.edu
Conversely, the SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. ncert.nic.in For this compound, the secondary carbocation formed upon departure of the chloride ion is stabilized by the adjacent 4-fluorophenyl group through resonance, a characteristic of benzylic-like systems. lumenlearning.com This carbocation is planar, and the incoming nucleophile can attack from either face with nearly equal probability. wikipedia.org This leads to a mixture of products with both retained and inverted configurations, often resulting in a racemic or near-racemic mixture. wikipedia.org
Neighboring group participation (NGP) by the 4-fluorophenyl ring can also play a crucial role, potentially leading to retention of configuration. The phenyl ring can act as an internal nucleophile, attacking the electrophilic carbon and displacing the chloride ion to form a bridged phenonium ion intermediate. libretexts.org Subsequent attack by an external nucleophile on this intermediate occurs with inversion at the point of attack. However, since the initial intramolecular attack also proceeded with inversion, the net result of these two successive inversions is retention of the original stereochemistry. dalalinstitute.com
| Reaction Mechanism | Key Feature | Predominant Stereochemical Outcome | Example Nucleophile/Solvent Conditions |
|---|---|---|---|
| SN2 | Backside attack | Inversion of configuration | Strong nucleophile (e.g., NaN₃, NaCN) in a polar aprotic solvent (e.g., Acetone, DMSO) |
| SN1 | Planar carbocation intermediate | Racemization (mixture of inversion and retention) | Weak nucleophile (e.g., H₂O, ROH) in a polar protic solvent (e.g., ethanol (B145695), formic acid) |
| Neighboring Group Participation (NGP) | Formation of a phenonium ion intermediate | Retention of configuration | Conditions favoring carbocation formation with a participating neighboring group |
Racemization is the process by which an enantiomerically pure or enriched sample is converted into a mixture containing equal amounts of both enantiomers. wikipedia.org In the context of this compound, racemization is a likely outcome under conditions that favor an SN1 mechanism. The formation of the planar, achiral carbocation intermediate allows for the nucleophile to attack from either side, leading to both (R) and (S) products. wikipedia.org
Epimerization , the change in configuration at a single stereocenter in a molecule with multiple stereocenters, is not directly applicable here as the starting material has only one chiral center. However, racemization studies provide insight into the reaction mechanisms at play. The rate of racemization can be monitored using techniques such as polarimetry, which measures the change in optical rotation of a solution over time.
For instance, subjecting an enantiomerically pure sample of this compound to solvolysis in a polar protic solvent like aqueous ethanol would be expected to lead to a gradual loss of optical activity as the reaction proceeds via an SN1 pathway, indicating the formation of a racemic mixture of the corresponding alcohol.
| Factor | Influence on Racemization | Rationale |
|---|---|---|
| Solvent Polarity | Increased polarity of protic solvents promotes racemization. | Polar protic solvents stabilize the carbocation intermediate, favoring the SN1 pathway. libretexts.org |
| Nucleophile Strength | Weaker, less concentrated nucleophiles favor racemization. | Weak nucleophiles are less likely to force an SN2 reaction, allowing for the SN1 pathway to dominate. libretexts.org |
| Leaving Group Ability | A better leaving group can increase the rate of racemization. | A good leaving group facilitates the formation of the carbocation, promoting the SN1 mechanism. |
| Temperature | Higher temperatures can favor the SN1 pathway and thus racemization. | The SN1 reaction typically has a higher activation energy. |
Functional Group Interconversions and Derivatization Studies
The chloro and fluorophenyl groups in this compound are amenable to a variety of functional group interconversions, allowing for the synthesis of a diverse range of derivatives.
The secondary chloride is a versatile handle for introducing other functional groups via nucleophilic substitution. For example, reaction with sodium azide (B81097) (NaN₃) would yield the corresponding azide, which can be further reduced to an amine. Similarly, reaction with sodium cyanide (NaCN) would produce a nitrile, which can be hydrolyzed to a carboxylic acid or reduced to a primary amine. These transformations provide pathways to a wide array of compounds with different chemical and physical properties.
The 4-fluorophenyl group can also be a site for further modification, although reactions on the aromatic ring are generally more challenging than those on the alkyl chain. Electrophilic aromatic substitution reactions could potentially be employed to introduce additional substituents on the ring, with the fluorine atom and the alkyl group directing the position of the incoming electrophile. However, the deactivating effect of the fluorine atom must be considered.
| Reagent | Product Functional Group | Reaction Type |
|---|---|---|
| NaOH (aq) | Alcohol (-OH) | Nucleophilic Substitution |
| NaCN in DMSO | Nitrile (-CN) | Nucleophilic Substitution |
| NaN₃ in Acetone | Azide (-N₃) | Nucleophilic Substitution |
| R-COO⁻Na⁺ | Ester (-OOCR) | Nucleophilic Substitution |
| NaI in Acetone (Finkelstein reaction) | Iodide (-I) | Halogen Exchange |
| Strong, bulky base (e.g., potassium tert-butoxide) | Alkene (double bond) | Elimination (E2) |
Derivatization of this compound is a key strategy for exploring its chemical space and for the synthesis of new molecules with potentially interesting properties. For example, the synthesis of ether derivatives can be achieved by reacting the parent compound with alkoxides (Williamson ether synthesis). Thiol derivatives can be prepared by reaction with sodium hydrosulfide (B80085) (NaSH). These derivatization reactions significantly expand the range of accessible compounds starting from this compound.
Advanced Mechanistic Investigations of Reactions Involving 1 1 Chlorobutan 2 Yl 4 Fluorobenzene
Elucidation of Reaction Pathways and Transition States
The elucidation of a reaction pathway involves mapping the energetic landscape that connects reactants to products. This includes the identification of transition states, which are the highest energy points along the reaction coordinate and are critical for determining the rate of a reaction.
Kinetic studies are foundational to understanding reaction mechanisms. By measuring how the rate of a reaction changes with the concentration of reactants, a rate law can be determined. The rate law provides a mathematical expression of the reaction rate and offers clues about the molecular events that occur in the rate-determining step.
For reactions involving 1-(1-chlorobutan-2-yl)-4-fluorobenzene, such as nucleophilic substitution or elimination, the rate law can distinguish between different possible mechanisms. For example, in a substitution reaction at the benzylic position, an SN1 mechanism would exhibit a rate law that is first order in the substrate and zero order in the nucleophile (Rate = k[Substrate]). Conversely, an SN2 mechanism would be first order in both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).
Hypothetical Rate Data for a Nucleophilic Substitution Reaction:
| Experiment | Initial [Substrate] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10-4 |
| 2 | 0.2 | 0.1 | 2.0 x 10-4 |
| 3 | 0.1 | 0.2 | 2.0 x 10-4 |
This table is for illustrative purposes and represents hypothetical data.
From this hypothetical data, doubling the substrate concentration doubles the rate, and doubling the nucleophile concentration also doubles the rate, suggesting an SN2 mechanism.
Isotope effects are a powerful tool for probing the transition state structure of a reaction. libretexts.org By replacing an atom at or near the reaction center with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), changes in the reaction rate can be observed. These changes, known as kinetic isotope effects (KIEs), arise from the differences in the vibrational frequencies of bonds to the different isotopes. libretexts.org
A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. For example, in an E2 elimination reaction where a C-H bond is broken, a significant primary KIE (kH/kD > 1) would be expected. A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking but is located near the reaction center. libretexts.org
Illustrative Kinetic Isotope Effects for an Elimination Reaction:
| Reaction | kH/kD | Interpretation |
| E2 Elimination (β-hydrogen) | 7.2 | C-H bond cleavage in the rate-determining step |
| SN1 Solvolysis (α-deuterium) | 1.15 | Change in hybridization at the α-carbon in the transition state |
| SN2 Substitution (α-deuterium) | 0.95 | Steric hindrance in the transition state |
This table contains hypothetical data for illustrative purposes.
Identification and Characterization of Reaction Intermediates
Many reactions proceed through the formation of transient intermediates that are not the final products. The direct observation and characterization of these intermediates are crucial for confirming a proposed reaction mechanism. Techniques such as spectroscopy (NMR, UV-Vis, IR) and mass spectrometry can be employed to identify and study these species, often at low temperatures to increase their lifetime.
In reactions of this compound, potential intermediates include carbocations in SN1 or E1 reactions, or radical species in reactions initiated by light or radical initiators. For instance, the formation of a secondary carbocation at the benzylic position could be inferred from the observation of rearranged products.
Solvent Effects and Catalytic Influences on Reaction Mechanisms
The choice of solvent can have a profound impact on the rate and mechanism of a reaction. researchgate.net Solvents can stabilize or destabilize reactants, transition states, and intermediates to different extents. For example, polar protic solvents are known to favor SN1 and E1 reactions by stabilizing the resulting carbocation and anionic leaving group through hydrogen bonding. In contrast, polar aprotic solvents are well-suited for SN2 reactions as they solvate the cation but leave the nucleophile relatively "bare" and more reactive. rsc.org
Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. For reactions involving this compound, Lewis acids could be used to catalyze substitution or elimination reactions by coordinating to the chlorine atom, making it a better leaving group.
Hypothetical Solvent Effects on Reaction Rate:
| Solvent | Dielectric Constant (ε) | Relative Rate | Predominant Mechanism |
| Hexane | 1.9 | 1 | - |
| Diethyl Ether | 4.3 | 10 | SN2 |
| Acetone | 21 | 103 | SN2 |
| Ethanol (B145695) | 24 | 105 | SN1/E1 |
| Water | 80 | 106 | SN1/E1 |
This table is for illustrative purposes and presents hypothetical data.
Regioselectivity and Stereoselectivity Control Mechanisms
When a reaction can yield more than one constitutional isomer, it is said to be regioselective. wikipedia.org For example, elimination reactions of this compound can potentially yield two different alkenes. The preferred product is often determined by the stability of the resulting alkene (Zaitsev's rule) or by the steric hindrance of the base used (Hofmann's rule).
Stereoselectivity refers to the preferential formation of one stereoisomer over another. Since this compound is a chiral molecule, its reactions can lead to products with different stereochemistry. For instance, an SN2 reaction proceeds with inversion of configuration at the stereocenter, while an SN1 reaction would lead to a racemic mixture. The control of stereoselectivity is a major focus in modern organic synthesis.
Computational and Theoretical Chemistry Studies on 1 1 Chlorobutan 2 Yl 4 Fluorobenzene
Quantum Chemical Calculations of Molecular Structure and Conformations
Quantum chemical calculations are fundamental to predicting the geometric and electronic structure of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and the corresponding stable arrangement of atomic nuclei.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for molecules of this size. DFT calculations are used to determine the equilibrium geometry by finding the minimum energy structure on the potential energy surface. For a molecule like 1-(1-chlorobutan-2-yl)-4-fluorobenzene, a typical DFT study would employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to accurately model the electronic structure. prensipjournals.com
The calculations would yield precise predictions for various structural parameters. These include the lengths of all chemical bonds (C-C, C-H, C-F, C-Cl) and the angles between them. For instance, the calculations would detail the geometry of the benzene (B151609) ring, which may exhibit slight distortions from a perfect hexagon due to the electronic effects of the fluorine and substituted butyl groups. prensipjournals.com Studies on similar fluorinated and chlorinated aromatic compounds demonstrate that DFT methods are highly effective for identifying and characterizing molecular structures. prensipjournals.comarxiv.org
The output of such a calculation would typically be presented in a table of optimized geometric parameters.
Table 1: Illustrative Predicted Geometric Parameters for this compound using DFT This table is a hypothetical representation of data that would be generated from a DFT calculation.
| Parameter | Predicted Value |
|---|---|
| C-F Bond Length | ~1.36 Å |
| C-Cl Bond Length | ~1.80 Å |
| C(ring)-C(butyl) Bond Length | ~1.52 Å |
| C-C-C(ring) Bond Angle | ~112° |
The butyl side chain of this compound introduces significant conformational flexibility due to rotation around the C-C single bonds. The relative arrangement of the atoms can be described by dihedral angles, and different rotational isomers, or conformers, will have different energies. The primary focus of a conformational analysis would be the rotation around the C1-C2 bond of the butyl chain, which dictates the relative positions of the chloromethyl group and the ethyl group, as well as the rotation around the bond connecting the butyl chain to the fluorophenyl ring.
Computational methods can systematically explore the potential energy surface by rotating key dihedral angles and calculating the energy of each resulting conformation. This analysis identifies the lowest-energy (most stable) conformers, such as anti (staggered, with large groups 180° apart) and gauche (staggered, with large groups 60° apart), as well as higher-energy eclipsed states. youtube.comnih.gov The relative energy differences between these conformers determine their population distribution at a given temperature. For 1,2-disubstituted ethanes, the anti conformer is often the most stable due to minimized steric hindrance. nih.gov
Table 2: Hypothetical Relative Energies of Butyl Chain Conformers This table illustrates the type of results obtained from a conformational analysis, showing the relative stability of different rotational isomers.
| Conformer (Rotation about C1-C2) | Dihedral Angle (Cl-C1-C2-C3) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | 180° | 0.00 (Reference) |
| Gauche | 60° | 0.95 |
| Eclipsed (H/H) | 120° | 3.5 |
Prediction of Spectroscopic Signatures (Excluding Specific Experimental Data)
Theoretical calculations are instrumental in predicting spectroscopic properties, which can aid in the identification and characterization of a compound. By computing the response of the molecule's optimized geometry to magnetic and electric fields, key spectroscopic data can be simulated.
For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT, can predict the ¹H and ¹³C chemical shifts. prensipjournals.com The calculation provides the isotropic shielding value for each nucleus, which is then converted to a chemical shift relative to a standard (e.g., TMS). These predictions are valuable for assigning peaks in an experimental spectrum.
Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectroscopy can be calculated. This is achieved by computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the molecule's fundamental vibrational modes, such as C-H stretches, C=C ring stretches, and the characteristic C-F and C-Cl stretches. prensipjournals.com Comparing theoretical and experimental spectra can confirm the structure and identify specific functional groups.
Theoretical Investigation of Reaction Mechanisms and Energy Landscapes
Computational chemistry is a powerful tool for exploring the potential reactivity of a molecule. For this compound, a key area of interest would be reactions involving the C-Cl bond, such as nucleophilic substitution or elimination.
To investigate a reaction mechanism, computational methods are used to locate and characterize the transition state (TS)—the highest energy point along the reaction coordinate. A TS structure is a first-order saddle point on the potential energy surface, meaning it is a maximum in the direction of the reaction and a minimum in all other directions. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction pathway. mdpi.com
Once the structures of the reactants, products, and the transition state are optimized, their energies can be calculated. The difference in energy between the reactants and the transition state defines the activation energy (Ea) of the reaction. mdpi.com This value is critical for predicting the reaction rate; a higher activation energy corresponds to a slower reaction.
By mapping the energies of the reactants, transition states, intermediates, and products, a comprehensive reaction energy profile can be constructed. This profile illustrates the entire energy landscape of a proposed chemical transformation. For example, a study could compare the energy profiles for competing SN1 and SN2 nucleophilic substitution mechanisms at the carbon bonded to chlorine.
An Intrinsic Reaction Coordinate (IRC) calculation can also be performed starting from the transition state structure. This calculation maps the minimum energy path connecting the transition state downhill to the reactants and products, confirming that the identified TS correctly links the intended species on the potential energy surface. Such mapping provides a detailed, step-by-step view of the bond-breaking and bond-forming processes during the reaction. evitachem.com
Electronic Structure Analysis and Reactivity Descriptors
Detailed analysis of the electronic structure of this compound, which would provide insights into its chemical behavior, remains an area for future investigation. Such studies would typically involve the use of quantum chemical calculations to determine various electronic properties.
Frontier Molecular Orbital (FMO) Theory Applications
The application of Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity. A smaller gap generally suggests higher reactivity.
For this compound, a theoretical study would be required to calculate the energies of its HOMO and LUMO and to visualize their spatial distribution. This would help in predicting the sites most susceptible to nucleophilic or electrophilic attack. However, at present, no such data has been published for this specific compound.
Electrostatic Potential and Charge Distribution Analysis
Analysis of the electrostatic potential (ESP) and charge distribution provides a map of the electron density around a molecule, highlighting electron-rich and electron-poor regions. This is instrumental in predicting intermolecular interactions and the regioselectivity of chemical reactions. While studies have been conducted on the electrostatic potential of simpler molecules like fluorobenzene (B45895), a dedicated analysis for this compound is not available. Such an analysis would reveal the influence of the chlorobutyl and fluoro substituents on the electronic environment of the benzene ring.
Molecular Dynamics Simulations (if applicable)
Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time, providing insights into conformational changes, interactions with solvents, and transport properties. There is currently no indication in the scientific literature that molecular dynamics simulations have been performed on this compound. Such simulations could offer valuable information on its behavior in different environments.
Applications of 1 1 Chlorobutan 2 Yl 4 Fluorobenzene As a Synthetic Intermediate
Building Block for Complex Organic Molecules
The structural features of 1-(1-chlorobutan-2-yl)-4-fluorobenzene, specifically the combination of an aromatic ring and a reactive alkyl halide chain, make it a useful starting point for the synthesis of more elaborate organic compounds.
While specific commercial applications of this compound are not extensively documented in publicly available literature, its structure is analogous to intermediates used in the synthesis of pharmaceuticals and agrochemicals. The fluorinated phenyl group is a common motif in many bioactive molecules, often enhancing metabolic stability and binding affinity. The chlorobutane side chain allows for the introduction of various functional groups through nucleophilic substitution reactions. For instance, reaction with amines, thiols, or alkoxides can lead to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. These types of reactions are fundamental in the preparation of a wide range of specialty chemicals.
A closely related compound, 1-chloro-4-(1-chlorobutan-2-yl)benzene, which lacks the fluorine atom, has been noted for its potential as an intermediate in the synthesis of pharmaceutical agents and agricultural chemicals. The presence of the fluorine atom in this compound would likely modulate the biological activity of its derivatives, a common strategy in drug discovery.
Table 1: Potential Nucleophilic Substitution Reactions for Specialty Chemical Synthesis
| Nucleophile | Reagent Example | Potential Product Class |
| Amine | Ammonia, Primary/Secondary Amines | Substituted anilines, Alkylamines |
| Thiol | Sodium hydrosulfide (B80085), Thiophenols | Thioethers |
| Alkoxide | Sodium methoxide, Sodium ethoxide | Alkyl ethers |
| Cyanide | Sodium cyanide | Nitriles |
This table represents potential reactions based on the general reactivity of alkyl chlorides.
Fluorinated organic compounds are of significant interest in material science due to their unique properties, including thermal stability, chemical resistance, and specific electronic characteristics. While direct applications of this compound in this field are not well-documented, its structure suggests potential as a precursor for liquid crystals and functional polymers. The rigid fluorobenzene (B45895) core combined with a flexible alkyl chain is a common structural feature in liquid crystalline compounds. Modification of the chloroalkyl group could be used to introduce mesogenic (liquid crystal-forming) units.
Furthermore, the reactive chlorine atom allows for the grafting of this molecule onto polymer backbones or for its use as a monomer in polymerization reactions, leading to the creation of fluorinated polymers with tailored properties.
Scaffold for Further Chemical Modification
The dual reactivity of this compound makes it an excellent scaffold for chemical diversification, allowing for modifications at both the alkyl chain and the aromatic ring.
The chlorine atom on the butane chain is a versatile functional handle. It can be readily displaced by other halogens (e.g., bromine, iodine) through Finkelstein-type reactions, which can alter the reactivity of the side chain for subsequent transformations. For example, converting the chloride to an iodide would increase its reactivity as an electrophile in coupling reactions.
The fluorine atom on the benzene (B151609) ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups. However, the aromatic ring can undergo electrophilic substitution reactions, although the fluorine atom is a deactivating group and directs incoming electrophiles to the ortho and para positions. More advanced techniques, such as directed ortho-lithiation, could potentially be employed to functionalize the aromatic ring at specific positions.
One of the most powerful applications of alkyl halides in organic synthesis is their use in carbon-carbon bond-forming reactions. This compound can serve as an electrophile in a variety of such transformations.
For instance, it can be used to form a Grignard reagent by reacting with magnesium metal. This organometallic intermediate can then react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and introduce more complex functionality.
Table 2: Potential Carbon-Carbon Bond Forming Reactions
| Reaction Type | Coupling Partner | Catalyst/Reagent | Potential Product |
| Grignard Reaction | Aldehyde/Ketone | Magnesium | Secondary/Tertiary Alcohol |
| Suzuki Coupling | Arylboronic acid | Palladium catalyst | Biaryl compound |
| Heck Coupling | Alkene | Palladium catalyst | Substituted alkene |
| Sonogashira Coupling | Terminal alkyne | Palladium/Copper catalyst | Aryl alkyne |
This table illustrates potential cross-coupling reactions based on the general reactivity of aryl and alkyl halides. Specific conditions would need to be optimized.
Furthermore, the compound could potentially participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, although the chloroalkyl group might require conversion to a more reactive species (e.g., an organoboron or organozinc reagent) to act as the nucleophilic partner. Conversely, if the aromatic ring were further functionalized with a bromine or iodine atom, it could readily participate as the electrophilic partner in such coupling reactions. The selective functionalization of either the alkyl or aryl halide would be a key consideration in synthetic design.
Future Research Directions and Unexplored Avenues
Development of More Sustainable Synthetic Routes
The synthesis of halogenated organic compounds is a cornerstone of modern chemistry, yet it often relies on harsh reagents and generates significant chemical waste. Future research should prioritize the development of environmentally benign synthetic pathways to 1-(1-Chlorobutan-2-yl)-4-fluorobenzene.
Current Synthetic Approaches and Their Limitations
Conventional methods for synthesizing similar haloalkanes often involve nucleophilic substitution reactions on alcohols or additions to alkenes. chemguide.co.uk For instance, the reaction of a corresponding alcohol with a chlorinating agent like thionyl chloride or concentrated hydrochloric acid is a common strategy. chemguide.co.uksavemyexams.com However, these methods can require corrosive reagents and may not be suitable for large-scale, environmentally friendly production. Friedel-Crafts alkylation of fluorobenzene (B45895) with a suitable chlorobutyl derivative could be another route, but this often suffers from issues of regioselectivity and polyalkylation.
Proposed Sustainable Synthetic Strategies
Future research could explore several greener alternatives:
Biocatalysis: The use of enzymes, such as haloalkane dehalogenases engineered for transhalogenation, could offer a highly selective and sustainable method for the synthesis of chiral haloalkanes. researchgate.net This approach operates under mild conditions and can lead to high enantiopurity, which is crucial for a chiral molecule like this compound. researchgate.net
Catalytic Halogenation: The development of novel catalysts for the direct chlorination of a suitable precursor could reduce the need for stoichiometric and often hazardous halogenating agents. Transition metal-catalyzed cross-coupling reactions could also be explored to construct the carbon-carbon bond between the butyl chain and the fluorobenzene ring in a more controlled and efficient manner.
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could enhance safety, improve reaction control, and allow for easier scale-up. This methodology can also minimize waste by optimizing reaction conditions in real-time.
Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like ionic liquids or supercritical fluids could significantly reduce the environmental impact of the synthesis. royalsocietypublishing.org
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Biocatalysis | High selectivity, mild conditions, enantiopure products | Enzyme discovery and engineering, substrate scope limitations |
| Catalytic Halogenation | Reduced waste, higher atom economy | Catalyst design and stability, regioselectivity control |
| Flow Chemistry | Enhanced safety, better process control, scalability | Initial setup costs, potential for clogging |
| Greener Solvents | Reduced environmental impact, potential for catalyst recycling | Solvent selection and recovery, reaction kinetics in new media |
Investigation of Novel Reactivity Patterns
The presence of both a chlorine and a fluorine atom, along with a chiral center, suggests that this compound could exhibit unique and synthetically useful reactivity.
Influence of Fluorine on Reactivity
The strong electron-withdrawing nature of the fluorine atom on the benzene (B151609) ring can significantly influence the reactivity of the molecule. rsc.org This can affect the susceptibility of the aromatic ring to electrophilic and nucleophilic substitution reactions. The carbon-fluorine bond itself is exceptionally strong, rendering it largely inert under many conditions. numberanalytics.com
Potential Novel Reactions
Cross-Coupling Reactions: The chloroalkane moiety could serve as an electrophile in various cross-coupling reactions (e.g., Suzuki, Negishi, or Kumada couplings) to form new carbon-carbon bonds. Investigating the chemoselectivity of these reactions in the presence of the fluorinated aromatic ring would be a key area of research.
Nucleophilic Substitution: The reactivity of the C-Cl bond towards nucleophilic substitution could be explored to introduce a wide range of functional groups. The stereochemical outcome of these reactions at the chiral center would be of particular interest.
C-H Functionalization: Direct functionalization of the C-H bonds on the butyl chain or the aromatic ring, guided by the existing substituents, could lead to the efficient synthesis of more complex molecules.
Radical Reactions: The influence of the fluorine atom on radical-mediated reactions involving the chlorobutyl side chain is an unexplored area that could reveal novel synthetic transformations. oup.com
Advanced Computational Studies on Reaction Dynamics
Computational chemistry offers powerful tools to predict and understand the behavior of molecules and their reactions at a fundamental level. numberanalytics.com For a molecule like this compound, computational studies can provide invaluable insights that would be difficult to obtain experimentally.
Modeling Reaction Mechanisms
Density Functional Theory (DFT): DFT calculations can be employed to model the geometric and electronic structure of the molecule, as well as to investigate the mechanisms of potential reactions. researchgate.net This can help in predicting the most likely reaction pathways and identifying key transition states and intermediates.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the molecule's behavior in different solvent environments and at various temperatures. ugent.beresearchgate.net This can be particularly useful for understanding the conformational flexibility of the butyl chain and its impact on reactivity.
Predicting Properties
Computational methods can also be used to predict various physicochemical properties of this compound, such as its spectroscopic signatures (NMR, IR), which would be crucial for its experimental identification and characterization.
| Computational Method | Information Gained | Potential Impact on Research |
| Density Functional Theory (DFT) | Molecular structure, electronic properties, reaction mechanisms | Guiding synthetic efforts, rationalizing experimental observations |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects, reaction dynamics | Understanding reactivity in solution, predicting macroscopic properties |
| Quantum Chemistry | Spectroscopic predictions (NMR, IR) | Aiding in experimental characterization |
Exploration of New Applications in Non-Biological Fields
The unique properties imparted by fluorine atoms often lead to applications in materials science and other non-biological fields. numberanalytics.com While the specific applications of this compound are unknown, its structure suggests several possibilities.
Potential Material Science Applications
Fluorinated Polymers: The molecule could serve as a monomer or an additive in the synthesis of novel fluorinated polymers. nih.govman.ac.uk Such polymers often exhibit desirable properties like high thermal stability, chemical resistance, and low surface energy. nih.gov
Liquid Crystals: The rigid aromatic core and the flexible alkyl chain are characteristic features of some liquid crystalline compounds. The introduction of fluorine can influence the mesomorphic properties, making it a candidate for new liquid crystal materials.
Organic Electronics: Fluorinated organic molecules are increasingly being used in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netnumberanalytics.com The electronic properties of this compound could be tuned for such applications.
Other Potential Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
